3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea
Description
Chemical Identity and Nomenclature
This compound (CAS No. 121829-01-4) is a urea derivative containing a 1,3-thiazole ring substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a phenylurea moiety. Its molecular formula, C₁₇H₁₅N₃OS , corresponds to a molecular weight of 309.39 g/mol . The systematic IUPAC name reflects its connectivity: the thiazole ring (1,3-thiazol-2-yl) is linked to both a 4-methylphenyl group at position 4 and a phenylurea group at position 2.
The SMILES notation, O=C(NC1=NC(C2=CC=C(C)C=C2)=CS1)NC3=CC=CC=C3 , encodes the compound’s structure. Key features include:
- A 1,3-thiazole ring (positions 1–3: sulfur at position 1, nitrogen at position 3).
- A 4-methylphenyl substituent (attached to the thiazole’s C4).
- A phenylurea group (linked via the thiazole’s C2).
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃OS |
| Molecular Weight | 309.39 g/mol |
| CAS Registry Number | 121829-01-4 |
| Storage Conditions | Sealed, dry, 2–8°C |
| Hazard Statements | H302, H315, H319, H335 |
Historical Development in Heterocyclic Chemistry
Thiazoles, first synthesized in the late 19th century, gained prominence due to their presence in natural products like thiamine (vitamin B₁) and synthetic analogs with broad bioactivity. The Hantzsch thiazole synthesis—a condensation of thioamides with α-halo ketones—enabled systematic derivatization of the thiazole scaffold.
This compound represents an evolution of this chemistry, combining:
- Thiazole’s aromatic stability (from π-electron delocalization).
- Urea’s hydrogen-bonding capacity , which enhances interactions with biological targets.
- Aryl substituents (methylphenyl and phenyl), which modulate solubility and steric effects.
The compound’s design aligns with modern strategies in molecular hybridization , where pharmacophores are merged to optimize therapeutic potential. For example, thiazole-urea hybrids have been explored for anti-inflammatory and anticancer activities.
Significance in Medicinal Chemistry Research
Urea-thiazole hybrids are investigated for their dual capacity to engage biological targets via:
- Hydrogen bonding (urea moiety).
- Hydrophobic interactions (aryl groups).
- Metal coordination (thiazole’s sulfur and nitrogen).
While this compound has not been extensively profiled, structurally related analogs demonstrate:
- Anticancer activity : Thiazole-urea conjugates inhibit kinases (e.g., BRAF V600E) and cancer cell proliferation.
- Anti-inflammatory effects : N-(4-phenyl-1,3-thiazol-2-yl)-N′-phenylureas reduce carrageenan-induced edema in preclinical models.
- Antimicrobial potential : Thiazole derivatives disrupt bacterial membrane integrity.
Ongoing research focuses on optimizing substituents (e.g., methyl groups for metabolic stability) and evaluating structure-activity relationships.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-9-13(10-8-12)15-11-22-17(19-15)20-16(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAYZPVZHPPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenyl isothiocyanate with phenylurea under specific conditions to form the desired thiazole derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea can undergo various chemical reactions, including:
Scientific Research Applications
The compound's structure includes a thiazole ring substituted with a methyl group at the 4-position and a phenylurea moiety at the 1-position. This configuration contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds similar to 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit intracellular mycobacteria, which are responsible for diseases such as tuberculosis. The high-throughput screening of various compounds identified several with promising inhibitory effects against mycobacterial growth, suggesting potential therapeutic uses for this compound in treating infections caused by resistant strains of bacteria .
Antiproliferative Properties
The compound has also been explored for its antiproliferative effects on cancer cell lines. A series of studies have synthesized urea derivatives that include similar structural motifs and evaluated their efficacy against various cancer types. These studies demonstrated that compounds with thiazole and urea functionalities could significantly inhibit cell proliferation in cancer models, indicating a potential role in cancer therapeutics .
Case Study 1: Antimycobacterial Screening
In a high-throughput screening study involving over 40,000 compounds, several derivatives were tested for their ability to reduce intracellular mycobacterial loads in macrophages. Among these, compounds structurally related to this compound showed over 50% inhibition of bacterial growth. This finding positions such compounds as candidates for further development into effective antimycobacterial agents .
Case Study 2: Cancer Cell Line Inhibition
A comparative analysis of various thiazole-based urea derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against breast (MCF7) and colon (HCT116) cancer cell lines. The structural similarity to this compound suggests that this compound could also possess significant anticancer properties warranting further investigation .
Mechanism of Action
The mechanism of action of 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in the peptidoglycan biosynthesis pathway . For its anticancer activity, it may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine in the 4-bromophenyl analog (374.24 g/mol) increases molecular weight and may enhance lipophilicity compared to the methyl-substituted target compound .
- Sulfonyl and Heterocyclic Modifications : Compound 3g (528.59 g/mol) incorporates a sulfonylindole group, significantly increasing molecular complexity and weight, which may influence solubility and target interaction .
Physicochemical Properties
Melting Points and Stability
Spectral Data
- IR Spectroscopy : The target compound lacks the strong SO₂ absorption (~1350–1160 cm⁻¹) seen in sulfonyl-containing analogs like 3g .
- NMR Spectroscopy : The phenylurea moiety in the target compound shows characteristic aromatic proton signals at δ 7.2–7.6 ppm, similar to 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea .
Key Insights :
- The target compound’s phenylurea group may mimic pharmacophores in kinase inhibitors, though direct evidence is lacking.
- Halogenation (e.g., bromine in ) often improves bioactivity but increases toxicity risks.
Biological Activity
3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea (CAS No. 121829-01-4) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazole ring substituted with a methyl group and a phenylurea moiety, which contributes to its diverse interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 309.39 g/mol |
| IUPAC Name | N-((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-N'-phenylurea |
| InChI Key | BAAAYZPVZHPPPJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound has shown potential in:
- Inhibiting Enzymatic Activity : It may inhibit certain bacterial enzymes, contributing to its antimicrobial effects.
- Modulating Signaling Pathways : The compound can influence pathways related to inflammation and cancer, suggesting its role in therapeutic applications.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound across various models:
Antimicrobial Activity
Research indicates that compounds within the thiazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound effectively inhibit bacterial growth, although specific data on this compound's activity is still emerging.
Cytotoxicity and Anticancer Potential
A study focusing on phenyl urea derivatives highlighted the anticancer potential of compounds structurally related to this compound. These derivatives were evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Similar Thiazole Derivative | A549 | 26 |
| Phenyl Urea Derivative | HepG2 | 17.82 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential efficacy of these compounds in cancer therapy .
Case Studies
Several case studies have further elucidated the biological activity of thiazole derivatives:
- Antitumor Activity : A series of thiazole-containing ureas were synthesized and evaluated for their ability to induce apoptosis in cancer cells. Results showed that modifications in the thiazole ring significantly influenced cytotoxicity against MCF7 and A549 cell lines.
- Inflammation Modulation : In vitro studies indicated that compounds similar to this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenylurea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Suzuki-Miyaura coupling for aryl-thiazole formation. Optimization involves solvent selection (e.g., DMF or THF), catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions), and temperature control (60–100°C). For purity, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Monitoring via TLC and NMR ensures intermediate stability .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and aromatic proton environments.
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~3100 cm⁻¹ (N-H stretch) are diagnostic.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area).
- Elemental Analysis : Combustion analysis (C, H, N, S) validates empirical formula .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions (10 mM), followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80). Sonication (15–30 min) and heating (40–50°C) improve dissolution. For insoluble residues, consider derivatization (e.g., PEGylation) or co-solvent systems (e.g., cyclodextrins) .
Advanced Research Questions
Q. What computational strategies can predict the binding interactions of this compound with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on thiazole-urea motifs as hydrogen-bond donors/acceptors.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability (100 ns trajectories, explicit solvent models).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities. Validate with experimental IC₅₀ data from enzyme inhibition assays .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., space group determination, Hirshfeld surface analysis for intermolecular interactions) .
Q. What factorial design approaches optimize multi-step synthesis or biological activity studies?
- Methodological Answer :
- Central Composite Design (CCD) : Vary factors (catalyst loading, temperature, solvent ratio) to model response surfaces for yield or IC₅₀.
- Taguchi Method : Minimize variability using orthogonal arrays (e.g., L9 for 3 factors at 3 levels).
- ANOVA Analysis : Identify significant factors (p < 0.05) and interactions. Software tools (Minitab, Design-Expert) automate data processing .
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer :
- Generative Chemistry Models : Use REINVENT or ChemBERTa to design novel analogs prioritizing thiazole-urea pharmacophores.
- QSAR Modeling : Train random forest or SVM models on datasets (e.g., ChEMBL) to predict ADMET properties.
- High-Throughput Virtual Screening (HTVS) : Dock combinatorial libraries (10⁶ compounds) against target pockets using cloud computing (e.g., AWS Batch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
